Comparative Enzymatic Potency of Kdm4D-IN-3 Against KDM4D Relative to Published Inhibitors
In a cell-free enzymatic assay, Kdm4D-IN-3 inhibited KDM4D demethylase activity with an IC50 of 4.8 μM [1]. This potency is approximately 11.7-fold lower than that of KDM4D-IN-1 (IC50 = 0.41 ± 0.03 μM) [2] and over 200-fold lower than that of compound 24s (IC50 = 0.023 ± 0.004 μM) [3], but remains within the micromolar range suitable for initial hit characterization and scaffold optimization studies.
| Evidence Dimension | KDM4D enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 4.8 μM |
| Comparator Or Baseline | KDM4D-IN-1: 0.41 ± 0.03 μM; Compound 24s: 0.023 ± 0.004 μM |
| Quantified Difference | 11.7-fold less potent than KDM4D-IN-1; 208.7-fold less potent than 24s |
| Conditions | Cell-free in vitro enzyme inhibition assay (specific assay details not fully disclosed in primary reference) |
Why This Matters
Understanding relative potency informs selection for target engagement studies; users requiring higher potency may opt for alternatives, while those prioritizing novel scaffold exploration or AI-driven discovery may accept lower potency.
- [1] Zhang R, Xie X, Ni D, Wang H, Li J, Xiao W. MT-EpiPred: Multitask Learning for Prediction of Small-Molecule Epigenetic Modulators. J Chem Inf Model. 2024;64(1):110-118. doi:10.1021/acs.jcim.3c01368. View Source
- [2] Fang Z, Wang TQ, Li H, Zhang G, Wu XA, Yang L, Peng YL, Zou J, Li LL, Xiang R, Yang SY. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorg Med Chem Lett. 2017;27(14):3144-3148. doi:10.1016/j.bmcl.2017.05.047. View Source
- [3] Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D. Eur J Med Chem. 2021;223:113652. doi:10.1016/j.ejmech.2021.113652. View Source
